molecular formula C13H18FNO B8159326 N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine

N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B8159326
M. Wt: 223.29 g/mol
InChI Key: YVRXXZRGQKGTEF-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C13H18FNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a benzyl group substituted with a fluorine atom at the 3-position and a methyl group at the 2-position, attached to a tetrahydropyran ring via an amine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methylbenzyl chloride and tetrahydro-2H-pyran-4-amine.

    Nucleophilic Substitution Reaction: The 3-fluoro-2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with tetrahydro-2H-pyran-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine
  • 4-aminotetrahydropyran
  • N-(3-chloro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine

Uniqueness

N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position may enhance its stability and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(3-fluoro-2-methylphenyl)methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-11(3-2-4-13(10)14)9-15-12-5-7-16-8-6-12/h2-4,12,15H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRXXZRGQKGTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CNC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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